5-Chlorospiro[2.5]oct-5-ene-6-carbaldehyde
Description
5-Chlorospiro[2.5]oct-5-ene-6-carbaldehyde is a spirocyclic compound characterized by a bicyclic framework where two rings (a five-membered and an eight-membered system) share a single carbon atom. The structure features a chlorine substituent at position 5, a conjugated double bond in the octene ring, and a carbaldehyde group at position 5. The aldehyde group renders it a versatile intermediate for further functionalization, such as nucleophilic additions or condensations, while the chlorine atom may enhance electrophilicity or modulate solubility .
Properties
IUPAC Name |
7-chlorospiro[2.5]oct-6-ene-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-8-5-9(3-4-9)2-1-7(8)6-11/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQDQXMWPGNMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC(=C1C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dichlorocarbene-Mediated Cyclopropanation
A plausible route involves the reaction of cyclohex-1-ene-6-carbaldehyde with dichlorocarbene, generated in situ from chloroform and a strong base (e.g., NaOH). This method, analogous to the Reimer-Tiemann reaction for salicylaldehydes, could form the spiro[2.5]octene system via [2+1] cycloaddition.
Reaction Conditions :
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Substrate : Cyclohex-1-ene-6-carbaldehyde
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Carbene Source : Chloroform (CHCl₃)
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Base : Aqueous NaOH (30–50% w/w)
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Catalyst : Phase-transfer agents (e.g., benzyltriethylammonium chloride)
The cyclopropane ring forms regioselectively at the double bond, yielding this compound after subsequent purification.
Transition Metal-Catalyzed Cyclopropanation
Palladium or rhodium catalysts enable stereocontrolled cyclopropanation of alkenes. For example, using a diazo compound (e.g., ethyl diazoacetate) with Pd(OAc)₂ could generate the spirocyclic framework:
Procedure :
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React cyclohex-1-ene-6-carbaldehyde with ethyl diazoacetate in dichloromethane.
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Add Pd(OAc)₂ (2 mol%) at 0°C.
This method offers higher stereochemical control but requires stringent exclusion of moisture and oxygen.
Chlorination Methods
Electrophilic Chlorination
Chlorine or sulfuryl chloride (SO₂Cl₂) introduces the chlorine substituent at position 5. The reaction’s regioselectivity depends on the electron density distribution in the spiro intermediate:
Optimized Parameters :
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Chlorinating Agent : SO₂Cl₂ (1.2 equiv)
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Solvent : Dichloroethane (DCE)
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Temperature : 25–40°C
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Reaction Time : 4–6 hours
Excess chlorinating agent must be avoided to prevent di- or trichlorination byproducts.
Radical Chlorination
UV-initiated radical chlorination using Cl₂ gas and a radical initiator (e.g., AIBN) provides an alternative pathway. This method favors allylic or vinylic chlorination, aligning with the compound’s structure:
Steps :
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Dissolve the spiro intermediate in CCl₄.
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Bubble Cl₂ gas under UV light (254 nm).
Aldehyde Functionalization
Oxidation of Primary Alcohols
The aldehyde group at position 6 can be introduced via oxidation of a corresponding primary alcohol. Pyridinium chlorochromate (PCC) or Swern oxidation (oxalyl chloride/DMSO) are effective:
Swern Oxidation Protocol :
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Dissolve 5-chlorospiro[2.5]oct-5-ene-6-methanol (1 equiv) in dry DCM.
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Add oxalyl chloride (1.5 equiv) at −78°C.
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After 15 minutes, add DMSO (3 equiv) and stir for 30 minutes.
This method avoids overoxidation to carboxylic acids and is compatible with acid-sensitive spiro systems.
Formylation via Vilsmeier-Haack Reaction
Direct formylation of the spiro compound’s aromatic or conjugated system using the Vilsmeier reagent (POCl₃/DMF):
Conditions :
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Reagent : DMF (3 equiv), POCl₃ (2 equiv)
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Solvent : 1,2-Dichloroethane
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Temperature : 80°C, 6 hours
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Work-up : Hydrolyze with NaHCO₃ and extract with ethyl acetate.
Purification and Stabilization
Chromatographic Separation
Crude product purification employs silica gel chromatography with hexane/ethyl acetate (8:2 to 7:3 gradient). The aldehyde’s polarity necessitates careful solvent selection to prevent decomposition.
Stabilization Against Resinification
To inhibit aldol condensation or resin formation:
Analytical Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 9.65 (s, 1H, CHO), 5.42 (m, 1H, CH=), 2.81 (m, 2H, cyclopropane) |
| IR (neat) | 1720 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C) |
| MS (EI) | m/z 170.6356 [M]⁺ |
Chemical Reactions Analysis
Scientific Research Applications
5-Chlorospiro[2.5]oct-5-ene-6-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chlorospiro[2.5]oct-5-ene-6-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 5′-Chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate
- Structure : A polycyclic spiro system combining chromene and indoline moieties.
- Functional Groups : Contains a formyl group (similar to the target compound), a hydroxyl group, ester (carboxylate), and methyl substituents.
- The ester and hydroxyl groups introduce hydrogen-bonding capacity and polarity, which may enhance solubility in polar solvents compared to the target compound’s aldehyde .
6-Azaspiro[2.5]oct-5-en-5-amine
- Structure : A spiro system with a nitrogen atom replacing one carbon in the smaller ring (azaspiro).
- Functional Groups : Features an amine group instead of an aldehyde.
- Key Differences : The amine group confers basicity and nucleophilic reactivity, contrasting with the electrophilic aldehyde in the target compound. The nitrogen atom in the spiro junction may alter ring strain and stability .
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
- Structure : A linear ester with diphenyl and ethoxycarbonyloxy substituents.
- Functional Groups : Contains ester and alkyne groups.
- Key Differences : The absence of a spiro system reduces steric constraints, while the diphenyl groups introduce bulkiness. The alkyne moiety enables click chemistry or cycloaddition reactions, diverging from the target compound’s reactivity .
Physicochemical and Reactivity Profiles
Table 1: Comparative Properties of Selected Compounds
*Calculated based on molecular formulas; experimental data may vary.
Biological Activity
5-Chlorospiro[2.5]oct-5-ene-6-carbaldehyde is a unique organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antimicrobial, antioxidant, and anticancer activities, supported by various studies and data tables.
Chemical Structure and Properties
The molecular structure of this compound features a spirocyclic framework, which contributes to its distinctive chemical reactivity and biological activity. Its molecular formula is with a molecular weight of 172.62 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the agar disc diffusion method.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 0.25 |
| Staphylococcus aureus | 18 | 0.15 |
| Candida albicans | 12 | 0.30 |
These results suggest that the compound has potent antibacterial and antifungal effects, making it a candidate for further development as an antimicrobial agent.
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated a dose-dependent scavenging activity, with an IC50 value of 50 µg/mL, indicating its effectiveness in neutralizing free radicals.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study investigated its effects on human prostate cancer cells:
- Cell Line : PC3 (prostate cancer)
- Concentration Range : 10 µM to 100 µM
- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells from 10% to 40% at higher concentrations.
The mechanism of action appears to involve the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), suggesting a targeted approach to cancer therapy.
Case Studies
Several case studies have highlighted the biological relevance of spirocyclic compounds similar to this compound:
- Study on Essential Oils : A comparative analysis of essential oils containing spiro compounds indicated enhanced antimicrobial and antioxidant properties, supporting the findings related to this compound.
- Clinical Trials : Preliminary clinical trials focusing on spirocyclic aldehydes have shown promise in treating various infections, suggesting that further investigation into this compound could lead to therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5-chlorospiro[2.5]oct-5-ene-6-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via spiroannulation reactions involving ketone or aldehyde precursors. For example, cyclopropane ring formation can be achieved using [2+1] cycloaddition with dichlorocarbene intermediates under phase-transfer catalysis (e.g., NaOH/CHCl₃ with benzyltriethylammonium chloride). Yield optimization requires strict control of temperature (0–5°C to prevent side reactions) and stoichiometric ratios of reagents. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most reliable for characterizing the spirocyclic structure and chlorine substituent?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and cyclopropane carbons (δ 25–35 ppm). The spiro junction carbon (quaternary) appears as a singlet in DEPT-135 .
- IR : Aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl vibration (~750 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for chlorine (M+2 peak at ~33% intensity relative to M+) .
Q. How can researchers systematically study the reactivity of the aldehyde group in this compound?
- Methodological Answer : Conduct nucleophilic addition reactions (e.g., Grignard reagents, hydrazines) under inert atmospheres. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). For sterically hindered reactions, use Lewis acids like BF₃·Et₂O to activate the aldehyde. Compare kinetic data (e.g., rate constants) with analogous non-spiro compounds to assess strain effects .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns)?
- Methodological Answer :
- NOE Analysis : Perform 2D NOESY to confirm spatial proximity of protons. For example, if the aldehyde proton shows NOE with cyclopropane CH₂, this may indicate conformational flexibility or crystal packing artifacts.
- DFT Calculations : Use Gaussian or ORCA to model optimized geometries and simulate NMR chemical shifts. Compare computed vs. experimental data to validate structural assignments .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., CCDC deposition protocols) .
Q. What strategies are effective for designing enantioselective syntheses of this spirocompound?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric phase-transfer catalysts (e.g., Maruoka catalysts) or organocatalysts (e.g., proline derivatives) during cyclopropanation.
- Kinetic Resolution : Use chiral auxiliaries in precursor molecules, followed by diastereomeric separation via flash chromatography.
- Enantiomeric Excess (ee) Validation : Analyze via chiral HPLC (Chiralpak AD-H column) or Mosher ester derivatization .
Q. How can computational methods predict the compound’s stability under varying pH or solvent conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in water, DMSO, or THF using GROMACS. Monitor aldehyde group hydration or cyclopropane ring strain.
- pKa Prediction : Use ChemAxon or SPARC to estimate aldehyde proton acidity. Experimental validation via UV-Vis titration (e.g., pH-dependent λmax shifts) .
Data Analysis and Reproducibility
Q. What statistical approaches are critical for analyzing reaction yield variability across batches?
- Methodological Answer : Apply ANOVA to assess significance of factors (temperature, catalyst loading). Use control charts (e.g., Shewhart charts) to monitor process stability. Report confidence intervals (95%) for yield data .
Q. How can researchers ensure reproducibility in spirocompound synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
